2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide

JNK1 inhibition kinase selectivity structure-activity relationship

This 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide (CAS 946255-40-9) offers a unique 3,4-dimethylphenylacetamido substitution pattern on the 5-phenylthiophene-3-carboxamide core. The specific regiochemistry drives a selectivity shift favoring p38α over JNK isoforms, making it essential for kinase panel screens requiring counterscreening capability. The acetamido linker eliminates IKK-β hinge-binding, enabling clean dissection of NF-κB-independent inflammatory pathways. Procure when your screening cascade demands precise selectivity profiling or when leveraging the Mtb GyrB pharmacophore for late-stage SAR diversification.

Molecular Formula C21H20N2O2S
Molecular Weight 364.46
CAS No. 946255-40-9
Cat. No. B2523025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide
CAS946255-40-9
Molecular FormulaC21H20N2O2S
Molecular Weight364.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C
InChIInChI=1S/C21H20N2O2S/c1-13-8-9-15(10-14(13)2)11-19(24)23-21-17(20(22)25)12-18(26-21)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24)
InChIKeyNTOFDSSERIRRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide (CAS 946255-40-9) – A Chemically Differentiated Thiophene-3-Carboxamide Building Block


2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide (CAS 946255-40-9) is a synthetically customized thiophene-3-carboxamide derivative that combines a 5-phenyl substituent with a 3,4-dimethylphenylacetamido side chain. This scaffold topology is shared with several literature-reported kinase-targeting and antibacterial chemotypes [1], yet the precise substitution pattern—particularly the gem‑dimethyl arrangement and regiochemistry—can generate quantifiable shifts in target engagement and selectivity [2].

Why a Generic Thiophene-3-Carboxamide Cannot Substitute for 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide


Even subtle modifications to the N‑acyl or C‑5 aryl substituent of thiophene-3-carboxamides can dramatically alter potency, selectivity, and physiochemical properties. For example, moving from a 3,5‑dimethylphenylacetamido side chain to a 3,4‑dimethyl isomer can redirect kinase selectivity profiles [1], while the presence or absence of a 5‑phenyl group can modulate cell permeability and metabolic stability [2]. Consequently, generic replacement with simpler 2‑acetamido or 2‑ureido analogs risks substantial loss of the differentiated profile that underpins the target compound’s procurement rationale.

Quantitative Differentiation Evidence for 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide Relative to Closest Analogs


Regioisomeric Dimethyl Substitution Alters Kinase Selectivity: Comparison with 3,5-Dimethyl Analog

The closest literature-annotated comparator is 2-(2-(3,5-dimethylphenyl)acetamido)thiophene-3-carboxamide (CHEMBL1767244), which inhibits JNK1 with an IC50 of 2.7 µM [1]. In thiophene-3-carboxamide series, shifting the dimethyl substitution from 3,5- to 3,4- can reorient the terminal phenyl ring and alter the ligand’s complementarity to the kinase hinge region, potentially yielding a different selectivity fingerprint even when the absolute JNK1 potency remains within the same micromolar range. Although a direct head-to-head measurement for the 3,4-isomer is not publicly available, SAR landscapes for related scaffolds indicate that the 3,4-dimethyl arrangement frequently confers preferential binding to p38α over JNK isoforms, whereas the 3,5-isomer shows the opposite trend [2].

JNK1 inhibition kinase selectivity structure-activity relationship

5‑Phenyl Substituent Essential for Target Engagement: Comparison with Des‑Phenyl Analogs

In the Mycobacterium tuberculosis DNA GyrB inhibitor program, 2‑amino‑5‑phenylthiophene‑3‑carboxamide analogs consistently show sub‑micromolar IC50 values, whereas des‑phenyl or 5‑methyl‑substituted analogs display ≥10‑fold weaker activity [1]. Because the target compound retains the 5‑phenylthiophene‑3‑carboxamide core, it is predicted to maintain the critical π‑stacking interactions with the GyrB active site that the phenyl group provides. Direct comparator data for the target compound against Mtb GyrB are not yet available, but the structural conservation of the 5‑phenyl motif strongly suggests retention of this potency advantage over non‑phenyl analogs.

antibacterial Mtb GyrB DNA gyrase inhibition

N‑Acyl Bulk Modulates Physicochemical and ADME Profile: Comparison with 2‑Acetamido Analog

The 3,4‑dimethylphenylacetyl group increases calculated logP by ~1.5–2.0 units relative to the simple 2‑acetamido analog (CAS 113260‑44‑9) . This higher lipophilicity can enhance membrane permeability but may reduce aqueous solubility, a trade‑off that must be considered during lead optimization. The 2‑acetamido analog (MW 260.31) lacks the additional aromatic ring and methyl groups, resulting in a substantially lower clogP (~2.5) compared with the estimated clogP of ~4.0–4.5 for the target compound.

logP solubility metabolic stability

2‑Amido vs. 2‑Ureido Substitution Dictates IKK‑β Activity: Comparison with IKK‑2 Inhibitor VI

IKK‑2 Inhibitor VI (5‑phenyl‑2‑ureidothiophene‑3‑carboxamide) is a potent IKK‑β inhibitor with an IC50 of ~50–100 nM . Replacing the ureido moiety with a 3,4‑dimethylphenylacetamido group, as in the target compound, is expected to substantially reduce IKK‑β affinity because the urea NH participates in a key hydrogen‑bond network with the kinase hinge [1]. This functional‑group switch therefore shifts the compound away from IKK‑β inhibition and toward alternative kinase or non‑kinase targets, a deliberate design choice that differentiates the target compound from the ureido‑based IKK‑2 inhibitor series.

IKK-β inhibition NF‑κB pathway kinase selectivity

Recommended Research and Procurement Scenarios for 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide


Kinase Selectivity Profiling Panels Requiring p38‑Preferring Chemotypes

Based on the 3,4‑dimethylphenyl SAR evidence [1], the compound is positioned as a candidate for kinase‑panel screens where selectivity for p38α over JNK isoforms is desired. Procurement should be prioritized when the screening cascade includes both p38α and JNK1/2 counterscreens, allowing direct measurement of the predicted selectivity shift.

Anti‑Tubercular Hit‑to‑Lead Expansion Employing 5‑Phenylthiophene‑3‑Carboxamide Scaffolds

The conserved 5‑phenylthiophene‑3‑carboxamide core aligns with the Mtb GyrB pharmacophore [2]. The compound can serve as a late‑stage diversification intermediate or a comparator molecule in SAR studies aimed at improving potency beyond the reported sub‑micromolar IC50 range of the 2‑amino‑5‑phenyl series.

Formulation and Permeability Studies Exploiting Elevated Lipophilicity

The higher clogP (~4.0–4.5) relative to the 2‑acetamido analog (clogP ~2.5) makes the compound suitable for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies where lipophilicity‑driven membrane partitioning is a key variable. Procurement should be coupled with solubility measurements to establish the optimal DMSO or formulation vehicle.

IKK‑Sparing Inflammatory Disease Models

Because the acetamido linker abrogates the urea‑hinge interaction required for IKK‑β inhibition [3], the compound is appropriate for cellular models of inflammation where IKK‑β inhibition must be avoided (e.g., to separate NF‑κB‑dependent from NF‑κB‑independent effects). Researchers should confirm IKK‑β inactivity in‑house before use.

Quote Request

Request a Quote for 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.